molecular formula C7H3Cl3F2 B3047743 1,2-difluoro-4-(trichloromethyl)benzene CAS No. 143726-98-1

1,2-difluoro-4-(trichloromethyl)benzene

Cat. No.: B3047743
CAS No.: 143726-98-1
M. Wt: 231.4 g/mol
InChI Key: KAVHKCGLLMKDAL-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(trichloromethyl)benzene is an aromatic compound with the molecular formula C7H3Cl3F2 and a molecular weight of 231.45 g/mol . This compound is characterized by the presence of two fluorine atoms and a trichloromethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

1,2-Difluoro-4-(trichloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-difluorobenzene with trichloromethylating agents under specific reaction conditions . The industrial production of this compound typically involves large-scale chemical reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Difluoro-4-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the trichloromethyl group are replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.

    Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1,2-Difluoro-4-(trichloromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-difluoro-4-(trichloromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,2-Difluoro-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-difluoro-4-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHKCGLLMKDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279402
Record name 1,2-Difluoro-4-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143726-98-1
Record name 1,2-Difluoro-4-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143726-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-difluoro-4-(trichloromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-difluoro-4-(trichloromethyl)benzene
1,2-difluoro-4-(trichloromethyl)benzene
1,2-difluoro-4-(trichloromethyl)benzene
1,2-difluoro-4-(trichloromethyl)benzene
1,2-difluoro-4-(trichloromethyl)benzene
1,2-difluoro-4-(trichloromethyl)benzene

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